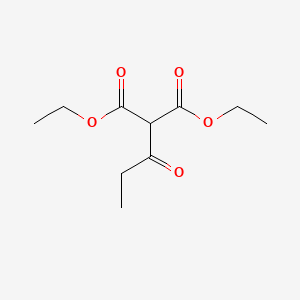
Diethyl propionylmalonate
货号 B1362472
分子量: 216.23 g/mol
InChI 键: DOYKFDRIECFSJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08003663B2
Procedure details


To a mixture of diethyl malonate (704 g, e.g. available from Spectrochem) and acetonitrile (3.8 L) was added anhydrous magnesium chloride immediately (419 g, e.g. available from Lancaster). Triethylamine (1222 ml) was added dropwise, maintaining the temperature at 5-10° C., followed by the dropwise addition of propionyl chloride (406 g), maintaining the temperature at or below 30° C. The reaction mixture was kept at 10-15° C. for 1 hour, and then the mixture was kept overnight at room temperature. The next day, aqueous hydrochloric acid (1 M) was added to the reaction mixture until the pH of the mixture was about 2.0 (approx. 4.8 L was required). The mixture was extracted with diethyl ether (3×800 ml). The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml), followed by water (2×1000 mL) and finally with brine (2×1000 mL). Evaporation of the solvent from the ethereal extracts under reduced pressure afforded diethyl propanoylpropanedioate (845 g) as a yellow oil.






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[Mg+2].[Cl-].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].Cl>C(N(CC)CC)C.C(#N)C>[C:15]([CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])(=[O:18])[CH2:16][CH3:17] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
704 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
406 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1222 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at or below 30° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was kept overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether (3×800 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent from the ethereal extracts under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)C(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 845 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
